Anti-inflammatory Potency: 5.3-fold Lower NO Inhibition IC50 than Curcumin in RAW264.7 Macrophages
The compound exhibits a significantly different anti-inflammatory potency profile compared to curcumin. In LPS-stimulated murine RAW264.7 macrophages, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate inhibits nitric oxide (NO) production with an IC50 of 32 μM [1]. Under analogous assay conditions, curcumin, a structurally related diarylheptanoid, demonstrates a 5.3-fold greater potency with a reported IC50 of 6 μM [2].
| Evidence Dimension | Inhibition of LPS-induced nitric oxide (NO) production |
|---|---|
| Target Compound Data | IC50 = 32 μM |
| Comparator Or Baseline | Curcumin, IC50 = 6 μM |
| Quantified Difference | 5.3-fold less potent (32 μM vs 6 μM) |
| Conditions | Murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS); assessed via Griess reaction after 24 hours. |
Why This Matters
This quantifiable difference defines a distinct pharmacological window for the compound, making it suitable for applications where moderate, rather than potent, NO inhibition is desired to avoid potential immunosuppression associated with strong iNOS inhibitors.
- [1] MedChemExpress. (n.d.). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate Biological Activity. View Source
- [2] Bertin Bioreagent. (n.d.). Curcumin-d6 Product Overview. View Source
